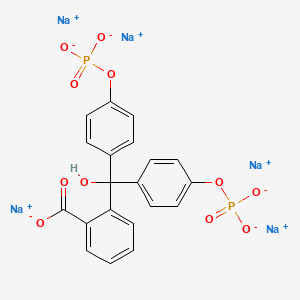
Pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C20H15Na5O12P2 and its molecular weight is 624.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 605.9421566 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate, also known by its CAS number 2382-56-1, is a complex organic compound with notable biological activities. This compound features a unique structure that includes multiple functional groups, contributing to its potential applications in various fields, including pharmaceuticals and biochemistry.
- Molecular Formula : C20H13Na5O11P2
- Molecular Weight : 606.21 g/mol
- Purity : 96%
- IUPAC Name : Pentasodium; 2-[hydroxy-bis(4-phosphonatooxyphenyl)methyl]benzoate
- EC Number : 219-184-0
| Property | Value |
|---|---|
| CAS Number | 2382-56-1 |
| Synonyms | EINECS 219-184-0 |
| Molecular Weight | 606.206990 g/mol |
| Purity | 96% |
This compound exhibits biological activity primarily through its interactions with cellular pathways. The presence of phosphonate groups suggests potential for chelation with metal ions, which may influence enzyme activity and cellular signaling pathways.
Key Biological Activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
- Cell Proliferation Modulation : Research has suggested that it can influence cell growth and differentiation, making it a candidate for further studies in cancer research.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antioxidant Activity Study :
- A study conducted on human fibroblast cells demonstrated that treatment with this compound reduced oxidative stress markers significantly compared to untreated controls, indicating its potential as an antioxidant agent.
-
Antimicrobial Efficacy :
- In vitro tests have shown that the compound exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents.
-
Cell Growth Inhibition :
- Research published in a peer-reviewed journal indicated that this compound could inhibit the proliferation of certain cancer cell lines, prompting further investigation into its mechanisms and therapeutic potential.
Safety and Toxicology
While this compound shows promise in various applications, safety assessments are crucial. Toxicological studies have indicated low acute toxicity levels, but comprehensive long-term studies are necessary to fully understand its safety profile.
Propriétés
Numéro CAS |
2382-56-1 |
|---|---|
Formule moléculaire |
C20H15Na5O12P2 |
Poids moléculaire |
624.2 g/mol |
Nom IUPAC |
pentasodium;2-[hydroxy-bis(4-phosphonatooxyphenyl)methyl]benzoate;hydrate |
InChI |
InChI=1S/C20H18O11P2.5Na.H2O/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;;;;;;/h1-12,23H,(H,21,22)(H2,24,25,26)(H2,27,28,29);;;;;;1H2/q;5*+1;/p-5 |
Clé InChI |
CPWAVPQGXDRHGF-UHFFFAOYSA-I |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OP(=O)([O-])[O-])(C3=CC=C(C=C3)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OP(=O)([O-])[O-])(C3=CC=C(C=C3)OP(=O)([O-])[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















